2-Chloro-N-methylaniline
Overview
Description
2-Chloro-N-methylaniline, also known as N-methyl-2-chloroaniline, is a secondary amine with the molecular formula C7H8ClN. It is a colorless to yellow liquid that is used in various chemical syntheses. This compound is known for its applications in organic synthesis, particularly in the production of polyisocyanates and other derivatives .
Mechanism of Action
Target of Action
2-Chloro-N-methylaniline, also known as N-methyl-2-chloroaniline, is a secondary amine
Mode of Action
It is known that the compound can undergo iridium-catalyzed borylation, which results in the formation of an ortho-borylated derivative . This suggests that the compound can participate in chemical reactions that modify its structure and potentially its biological activity.
Biochemical Pathways
The compound’s ability to undergo borylation suggests that it may interact with biochemical pathways involving boron-containing compounds .
Pharmacokinetics
The physicochemical properties of the compound, such as its boiling point (218 °c) and density (115 g/mL at 25 °C) , can influence its pharmacokinetic behavior.
Result of Action
The compound’s ability to undergo structural modifications, such as borylation , could potentially alter its interactions with biological targets and thereby influence its biological effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. , can affect its distribution in biological systems. Additionally, storage conditions, such as keeping the compound in a dark place and at room temperature, are recommended to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-methylaniline plays a role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with enzymes such as iridium-catalyzed borylation enzymes, which facilitate the formation of ortho-borylated derivatives
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining safe and effective usage of the compound in biochemical research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-N-methylaniline can be synthesized through several methods. One common method involves the methylation of 2-chloroaniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct nucleophilic substitution of 2-chloronitrobenzene followed by reduction. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Strong bases like sodium hydroxide or catalysts such as palladium on carbon are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyisocyanates and other complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- N-methyl-3-chloroaniline
- N-methyl-4-chloroaniline
- 2-chloroaniline
Comparison: 2-Chloro-N-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to N-methyl-3-chloroaniline and N-methyl-4-chloroaniline, the position of the chlorine atom in this compound affects its electronic properties and steric hindrance, making it more suitable for certain synthetic applications .
Properties
IUPAC Name |
2-chloro-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNNILPYHCKCFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239323 | |
Record name | Benzenamine, 2-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-32-1 | |
Record name | Benzenamine, 2-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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